molecular formula C13H14N2O3S B5681186 2-(2-ethoxyphenoxy)-N-1,3-thiazol-2-ylacetamide

2-(2-ethoxyphenoxy)-N-1,3-thiazol-2-ylacetamide

Cat. No. B5681186
M. Wt: 278.33 g/mol
InChI Key: SOZSQODAYYLSOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives often involves condensation reactions, where key functional groups are combined under specific conditions to form the thiazole ring. For example, Schiff bases derived from thiazoles, similar to the core structure of 2-(2-ethoxyphenoxy)-N-1,3-thiazol-2-ylacetamide, have been synthesized by condensing amino-thiazole compounds with aldehydes, followed by further functionalization of the thiazole ring (Vinusha et al., 2015).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen. The structural analysis often involves spectroscopic methods such as UV-visible, NMR, and MS techniques, which confirm the molecular structures of synthesized compounds. The optimized structures can be obtained using simulation software, providing insights into the spatial arrangement and electronic configuration of the molecules (Vinusha et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of “2-(2-ethoxyphenoxy)-N-1,3-thiazol-2-ylacetamide”. For example, Tamsulosin, a medication used to treat benign prostatic hyperplasia (BPH), works by blocking alpha-1 receptors in the prostate, leading to relaxation of smooth muscle tissue .

Safety and Hazards

The safety data sheet for “2-(2-ethoxyphenoxy)ethyl bromide” indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-ethoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-2-17-10-5-3-4-6-11(10)18-9-12(16)15-13-14-7-8-19-13/h3-8H,2,9H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZSQODAYYLSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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